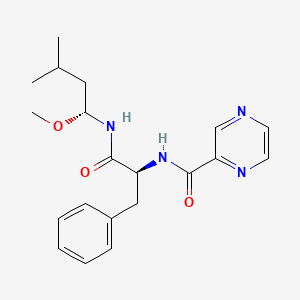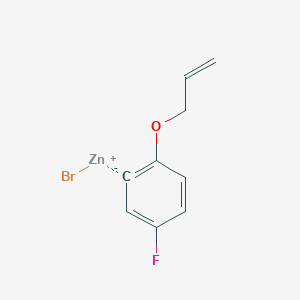
2-Allyloxy-5-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the allyloxy and fluorophenyl groups makes it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-allyloxy-5-fluorobromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-allyloxy-5-fluorobromobenzene+Zn→2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and stringent control of reaction conditions are employed to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic attack or oxidative addition, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its role as a nucleophile or coupling partner in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ALLYLOXY-5-FLUOROPHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
2-ALLYLOXY-5-FLUOROPHENYLLITHIUM: Contains lithium instead of zinc, offering different reactivity.
2-ALLYLOXY-5-FLUOROPHENYLCOPPER: Contains copper, used in different types of coupling reactions.
Uniqueness
2-ALLYLOXY-5-FLUOROPHENYLZINC BROMIDE is unique due to its specific reactivity profile, which is influenced by the presence of zinc. Zinc-based reagents often offer milder reaction conditions and greater functional group tolerance compared to their magnesium or lithium counterparts.
Propriétés
Formule moléculaire |
C9H8BrFOZn |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-4-prop-2-enoxybenzene-5-ide |
InChI |
InChI=1S/C9H8FO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h2-5H,1,7H2;1H;/q-1;;+2/p-1 |
Clé InChI |
AYILFSSHSRWVSU-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


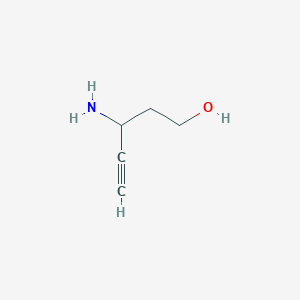
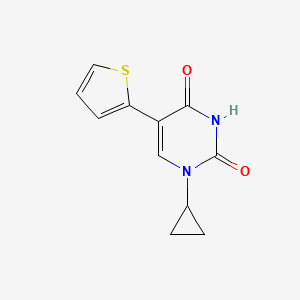
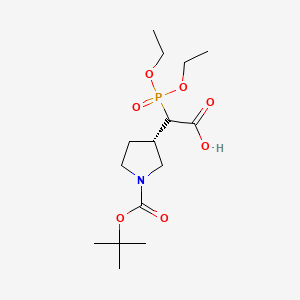
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)


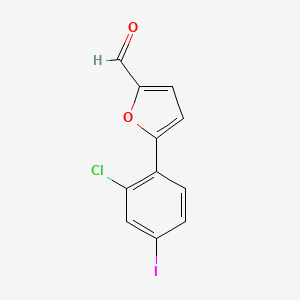

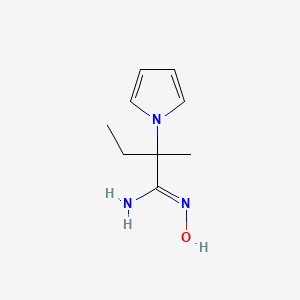
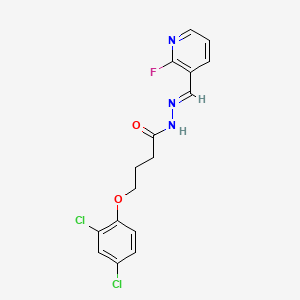
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
